molecular formula C8H7FO2 B032414 2-Fluoro-3-methoxybenzaldehyde CAS No. 103438-88-6

2-Fluoro-3-methoxybenzaldehyde

Cat. No.: B032414
CAS No.: 103438-88-6
M. Wt: 154.14 g/mol
InChI Key: LIHCOUDNHILORI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanabecestat is synthesized using a scalable Suzuki reaction process. This method involves the use of stable crystalline diethanolamine borate, which rapidly hydrolyzes under reaction conditions. The released diethanolamine plays a crucial role in the catalytic process and helps balance between unbound and bound palladium complexes .

Industrial Production Methods: The industrial production of lanabecestat involves the Suzuki coupling reaction, which is optimized for large-scale synthesis. The process ensures high yield and purity of the final product, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Lanabecestat primarily undergoes substitution reactions due to its chemical structure. The presence of functional groups such as methoxy, methyl, and pyridinyl allows for various substitution reactions.

Common Reagents and Conditions:

    Reagents: Palladium catalysts, diethanolamine borate, and other coupling agents.

    Conditions: The reactions are typically carried out under controlled temperature and pressure to ensure optimal yield and purity.

Major Products: The major product of these reactions is lanabecestat itself, which is obtained in high purity through the optimized Suzuki coupling process .

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-3-methoxybenzaldehyde serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its applications include:

  • Synthesis of Benzosuberone Derivatives : The compound is utilized in reactions such as the Wittig reaction to form benzosuberone cores, which are important in drug development .
  • Bicyclic Heterocycles : It is also involved in synthesizing bicyclic compounds like hydroisoquinolines and quinazolines, which have potential therapeutic effects .

Organic Synthesis

In organic chemistry, this compound is valued for its ability to participate in various chemical transformations:

  • Friedel-Crafts Acylation : This method is used to create cycloheptanone rings from the compound, showcasing its utility in constructing complex molecular architectures .
  • Substitution Reactions : The presence of both fluorine and methoxy groups allows for selective nucleophilic substitution reactions, leading to a variety of derivatives that can be further functionalized .

Biochemical Research

The compound is employed as a probe in biochemical assays to study enzyme interactions and mechanisms. Its fluorinated structure can enhance binding affinities and selectivity towards specific biological targets, making it a valuable tool in pharmacological research .

Case Study 1: Drug Development

A notable application of this compound was reported in the synthesis of novel anti-cancer agents. Researchers utilized this compound to synthesize derivatives that exhibited significant cytotoxic activity against various cancer cell lines. The incorporation of the fluorine atom was found to enhance the pharmacokinetic properties of these compounds, leading to improved efficacy in preclinical models.

Case Study 2: Material Science

In material science, this compound has been investigated for its role in developing advanced materials with tailored electronic properties. Its ability to form stable thin films has implications for organic electronics and photovoltaic applications.

Mechanism of Action

Lanabecestat exerts its effects by inhibiting the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This inhibition prevents the formation of amyloid-beta, a protein that accumulates in the brains of Alzheimer’s disease patients. By reducing amyloid-beta levels, lanabecestat aims to slow the progression of the disease .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Fluoro-3-methoxybenzaldehyde
  • CAS Number : 103438-88-6
  • Molecular Formula : C₈H₇FO₂
  • Molecular Weight : 154.14 g/mol
  • Appearance : White crystalline solid
  • Melting Point : 47–51 °C
  • Purity : >98% (HPLC) .

Chemical Properties :
this compound is a fluorinated benzaldehyde derivative featuring an electron-withdrawing fluorine atom at the 2-position and an electron-donating methoxy group at the 3-position. This substitution pattern creates a unique electronic environment, making it a versatile intermediate in organic synthesis.

Structural and Electronic Comparison

The reactivity and applications of this compound are influenced by its substituents. Below is a comparison with structurally related benzaldehyde derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 2-F, 3-OCH₃ C₈H₇FO₂ 154.14 Fluorine (σ-withdrawing) enhances electrophilicity; methoxy (π-donating) directs regioselectivity .
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OCH₃ C₈H₈O₃ 152.15 Hydroxy group increases acidity (pKa ~8–10); used in flavoring agents and UV absorbers .
2-Chloro-3-methoxybenzaldehyde 2-Cl, 3-OCH₃ C₈H₇ClO₂ ~170.59 Chlorine (larger, less electronegative than F) alters steric and electronic effects; used in agrochemicals .
2-Trifluoromethoxy-4-methoxybenzaldehyde 2-OCF₃, 4-OCH₃ C₉H₇F₃O₃ 220.15 Trifluoromethoxy group (strong σ-withdrawing) enhances thermal stability; used in liquid crystals .
2-Fluoro-3-hydroxy-5-methoxybenzaldehyde 2-F, 3-OH, 5-OCH₃ C₈H₇FO₃ 170.14 Hydroxy group enables hydrogen bonding; potential for metal coordination in catalysis .
3-Benzyloxy-2-fluorobenzaldehyde 2-F, 3-OBn C₁₄H₁₁FO₂ 230.24 Benzyloxy group acts as a protecting group; used in multistep syntheses .

Data Tables

Table 1: Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Storage Conditions
This compound 47–51 Not reported 2–8°C (inert atmosphere)
2-Hydroxy-4-methoxybenzaldehyde 50–52 285 (dec.) Room temperature
2-Trifluoromethoxy-4-methoxybenzaldehyde Not reported Not reported -20°C

Biological Activity

2-Fluoro-3-methoxybenzaldehyde (CAS number 103438-88-6) is an organic compound characterized by a benzaldehyde structure with a methoxy group at the 3-position and a fluorine atom at the 2-position. This compound has garnered attention due to its potential applications in pharmaceuticals and organic synthesis, serving as a valuable building block for various bioactive molecules.

  • Molecular Formula: C₈H₇FO₂
  • Molecular Weight: 154.13 g/mol
  • Physical State: Colorless to pale yellow liquid with a strong aromatic odor
  • Solubility: Soluble in organic solvents, insoluble in water

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Wittig Reaction: Reacting with (3-carboxypropyl)triphenylphosphonium bromide to form benzosuberone derivatives.
  • Friedel-Crafts Acylation: Using Eaton's reagent to construct bicyclic heterocycles.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. It interacts with active sites of target enzymes, potentially modulating their activity. For instance, it has been shown to influence the regioselectivity of the berberine bridge enzyme (BBE), redirecting the transformation of tetrahydrobenzylisoquinolines to produce alternative regioisomers, which could have implications in drug development .

Antiproliferative Activity

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, analogs of this compound have demonstrated IC50 values in the micromolar range, indicating their potential as therapeutic agents in oncology .

Case Studies and Research Findings

  • Mechanism of Action:
    • A study demonstrated that the introduction of a fluorine atom can block the degradation of bioactive compounds at specific sites, enhancing their stability and efficacy .
    • The compound was utilized in experiments involving enzyme-catalyzed reactions, showcasing its ability to alter product formation through regioselectivity changes .
  • Applications in Drug Development:
    • This compound is employed as a precursor for active pharmaceutical ingredients (APIs), particularly in synthesizing benzosuberone derivatives and other biologically active compounds .
    • Its structural features allow it to interact similarly to other methoxy-substituted aromatic compounds, broadening its applicability in medicinal chemistry .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionModulates activity of target enzymes; affects regioselectivity in reactions
Antiproliferative ActivityIC50 values indicating potential against cancer cell lines
Precursor for APIsUsed in synthesis of benzosuberone derivatives and other bioactive molecules

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 2-Fluoro-3-methoxybenzaldehyde?

Basic Question
To confirm purity and structural identity, researchers should employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can distinguish positional isomers by analyzing chemical shifts and coupling patterns (e.g., fluorine-proton coupling in the aldehyde group) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) is effective for quantifying purity, with retention times compared against standards .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (C8_8H7_7FO2_2) and detects impurities via fragmentation patterns .

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions involving fluorinated precursors?

Advanced Question
Key strategies include:

  • Precursor Selection : Use 3-fluoro-2-methoxyphenyl methanol as a starting material, oxidizing it under controlled conditions (e.g., MnO2_2 in dichloromethane) to avoid over-oxidation .
  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity in cross-coupling steps, minimizing byproducts like dehalogenated intermediates .
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the aldehyde from unreacted precursors or regioisomers .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Basic Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, as fluorinated aldehydes may irritate respiratory membranes .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Advanced Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity is enhanced by electron-withdrawing fluorine .
  • Molecular Docking : Model interactions with transition-metal catalysts (e.g., Pd) to optimize reaction pathways and predict regioselectivity in Suzuki-Miyaura couplings .

Q. How does the electronic effect of the fluorine substituent influence the aldehyde’s reactivity compared to non-fluorinated analogs?

Advanced Question
The fluorine atom exerts a strong -I (inductive) effect, increasing the electrophilicity of the aldehyde group. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) but may destabilize intermediates in redox reactions. Comparative studies with 3-methoxybenzaldehyde (non-fluorinated) show faster condensation rates for the fluorinated analog .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be identified?

Basic Question

  • Dehalogenated Byproducts : Partial defluorination may yield 3-methoxybenzaldehyde, detectable via 19^{19}F NMR .
  • Oxidation Intermediates : Over-oxidation can form carboxylic acids, identified by IR spectroscopy (C=O stretch at 1700–1750 cm1^{-1}) .
  • Positional Isomers : 2-Fluoro-4-methoxybenzaldehyde can be distinguished using 1^1H NMR (split patterns for aromatic protons) .

Q. What in vitro models are appropriate for assessing the metabolic stability of derivatives synthesized from this compound?

Advanced Question

  • Hepatocyte or Microsomal Assays : Incubate derivatives with human liver microsomes (HLMs) to measure CYP450-mediated degradation. Monitor aldehyde oxidation via LC-MS/MS .
  • Cell-Based Models : Use HepG2 cells to evaluate cytotoxicity and metabolic pathways, correlating results with computational ADMET predictions .

Q. Which spectroscopic features in NMR distinguish this compound from its positional isomers?

Basic Question

  • Aldehyde Proton : A singlet at δ 10.1–10.3 ppm in 1^1H NMR (no coupling due to fluorine’s distance).
  • Fluorine-Proton Coupling : In 1^1H NMR, the proton adjacent to fluorine (C-2) shows a doublet (J ≈ 8–10 Hz). In contrast, 2-Fluoro-4-methoxybenzaldehyde exhibits coupling between fluorine and C-6 proton .

Properties

IUPAC Name

2-fluoro-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHCOUDNHILORI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396248
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-88-6
Record name 2-Fluoro-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

27 ml (240.62 mmol) of 2-fluoroanisole is dissolved in 700 ml of tetrahydrofuran. At −70° C., 200 ml of sec-BuLi (1.3 M solution in cyclohexane) is added in drops. It is stirred for one hour at −70° C., and then 152 ml of N,N-dimethylformamide, dissolved in 50 ml of tetrahydrofuran, is added in drops at this temperature. After another hour of stirring at −70° C., 380 ml of hydrochloric acid (w=10%) is added in drops. In this case, the batch slowly comes to room temperature. After stirring overnight at room temperature, methyl tert-butyl ether is added, and the organic phase is separated after vigorous stirring. The aqueous phase is extracted two more times with methyl tert-butyl ether. The combined organic extracts are washed with brine and dried. After the desiccant is filtered off, the solvent is spun off, and the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 25.66 g (69.2%) of the desired compound is isolated.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
152 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
380 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
69.2%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluoro-3,N-dimethoxy-N-methyl-benzamide (2.30 g, 10.8 mmol) in THF (20 mL) at −78° C. was added 1M DEBAL-H in toluene.(12 mL, 12 mmol). The reaction stirred at −78° C. for 3 h and then the remaining 1M DIDAL-H in toluene (4.2 mL, 4.2 mmol) was added to the reaction. The reaction was allowed to stir at −78° C. for 30 min and was then warmed to rt. The reaction was quenched slowly with saturated aqueous NH4Cl. The organic phase was separated and the aqueous phase was extracted with 2×50 mL ethyl acetate. The combined organic phases were washed successively with 1N HCl and brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:1] to yield the title compound (1.41 g, 85%): δH (300 MHz, CDCl3): 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).
Name
2-fluoro-3,N-dimethoxy-N-methyl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-3,N-dimethoxy-N-methyl-benzamide (2.30 g, 10.8 mmol) in THF (20 mL) at −78° C. was added 1M DIBAL-H in toluene (12 mL, 12 mmol). The reaction stirred at −78° C. for 3 h and then the remaining 1M DIBAL-H in toluene (4.2 mL, 4.2 mmol) was added to the reaction. The reaction was allowed to stir at −78° C. for 30 min and was then warmed to rt. The reaction was quenched slowly with saturated aqueous NH4Cl. The organic phase was separated and the aqueous phase was extracted with 2×50 mL ethyl acetate. The combined organic phases were washed successively with 1N HCl and brine. The organic phase was dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography eluting silica gel with EtOAc:hexane [0:100 to 1:1] to yield the title compound (1.41 g, 85%): δH (300 MHz, CDCl3): 10.38 (1H, s), 7.43-7.40 (1H, m), 7.24-7.15 (2H, m), 3.95 (3H, s).
Name
2-fluoro-3,N-dimethoxy-N-methyl-benzamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.